3-amino-N-tert-butylpropanamide hydrochloride 3-amino-N-tert-butylpropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1103861-54-6
VCID: VC11649275
InChI: InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)4-5-8;/h4-5,8H2,1-3H3,(H,9,10);1H
SMILES: CC(C)(C)NC(=O)CCN.Cl
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol

3-amino-N-tert-butylpropanamide hydrochloride

CAS No.: 1103861-54-6

Cat. No.: VC11649275

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-tert-butylpropanamide hydrochloride - 1103861-54-6

Specification

CAS No. 1103861-54-6
Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
IUPAC Name 3-amino-N-tert-butylpropanamide;hydrochloride
Standard InChI InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)4-5-8;/h4-5,8H2,1-3H3,(H,9,10);1H
Standard InChI Key OUFABYVEGLDHBA-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)CCN.Cl
Canonical SMILES CC(C)(C)NC(=O)CCN.Cl

Introduction

Structural and Chemical Identity of 3-Amino-N-tert-butylpropanamide Hydrochloride

Molecular Composition and Nomenclature

The compound 3-amino-N-tert-butylpropanamide hydrochloride (systematic IUPAC name: 3-aminopropanamide, N-(tert-butyl)-, hydrochloride) features a propanamide backbone with a tert-butyl group attached to the amide nitrogen and an amino group at the β-position. Its hydrochloride salt form enhances stability and solubility. The molecular formula is C₈H₁₉N₂O·HCl, with a molecular weight of 210.71 g/mol .

Physicochemical Properties

While direct measurements for this compound are scarce, analogs such as N-(3-aminopropyl)methacrylamide hydrochloride (CAS 72607-53-5) provide reference values:

  • Density: ~1.2 g/cm³ (similar to sulfonamide derivatives)

  • Boiling Point: ~387°C (extrapolated from benzenesulfonamide analogs)

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic hydrochloride form .

  • Stability: Hygroscopic; requires storage under inert conditions .

Synthesis and Industrial Production

Key Synthetic Routes

The patented method for N-(3-aminopropyl)methacrylamide hydrochloride offers a template for synthesizing 3-amino-N-tert-butylpropanamide hydrochloride :

Step 1: Acylation of 3-Chloropropylamine Hydrochloride

Reacting 3-chloropropylamine hydrochloride with tert-butyl acrylate anhydride under alkaline conditions yields N-(3-chloropropyl)-tert-butylpropanamide. Optimal conditions:

  • Temperature: 0–5°C (prevents side reactions)

  • Molar Ratio: 1:1–1:3 (amine:anhydride)

  • Catalyst: Sodium hydroxide (2–3 equivalents) .

Step 2: Nucleophilic Substitution with Potassium Phthalimide

Replacing chlorine with phthalimide via reaction with potassium phthalimide (50–150°C, 1–5 hours) forms N-[N'-(tert-butylpropanoyl)-3-aminopropyl]phthalimide. This step achieves 85–92% yield in tetrahydrofuran (THF) .

Step 3: Hydrazinolysis

Hydrazine hydrate cleaves the phthalimide protecting group (0–100°C, 3–10 hours), yielding the free amine 3-amino-N-tert-butylpropanamide.

Step 4: Hydrochloride Salt Formation

Treating the amine with hydrogen chloride gas in THF or acetone precipitates the hydrochloride salt (93% yield) .

Advantages Over Traditional Methods

  • Cost Reduction: Avoids expensive tert-butyl dicarbonate [(Boc)₂O], slashing raw material costs by 67% .

  • Scalability: Simplified purification steps (e.g., solvent extraction vs. chromatography) enable industrial-scale production.

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy:

    • N–H Stretch: 3300–3500 cm⁻¹ (amine and amide)

    • C=O Stretch: 1650–1680 cm⁻¹ (amide I band)

    • C–N Stretch: 1250–1300 cm⁻¹ .

  • ¹H NMR (D₂O):

    • δ 1.40 ppm (s, 9H, tert-butyl)

    • δ 2.50–2.70 ppm (m, 2H, CH₂ adjacent to amine)

    • δ 3.20–3.40 ppm (t, 2H, CH₂ adjacent to amide) .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous hydrochlorides shows decomposition onset at 188°C, correlating with the tert-butyl group’s thermal lability .

Applications in Pharmaceutical and Polymer Chemistry

Drug Delivery Systems

The compound’s amine and amide functionalities enable conjugation with therapeutic agents (e.g., anticancer drugs) via:

  • Esterification: Reacting with carboxylic acid-containing drugs.

  • Schiff Base Formation: Utilizing the primary amine for pH-sensitive linkages .

Light-Activated Polymers

Incorporating the tert-butyl group enhances solubility in hydrophobic monomers, facilitating photopolymerization for dental resins or adhesives .

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